An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene, a substituted N-sulfinylaniline. N-sulfinylamines are a class of organosulfur compounds with the general structure R-N=S=O, recognized for their utility as versatile intermediates in modern organic synthesis. Their unique reactivity allows for the construction of complex nitrogen- and sulfur-containing molecules, including sulfinamides, sulfoximines, and various heterocyclic systems, which are of significant interest in medicinal chemistry and drug development.[1][2] This document details a robust synthetic protocol starting from the commercially available precursor, 2-chloro-4-methylaniline. It provides an in-depth analysis of the reaction mechanism and outlines the critical parameters for successful synthesis. Furthermore, a thorough guide to the structural characterization of the target compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is presented, supported by predictive data based on the analysis of analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Significance
N-sulfinylamines, also known as thionyl imides, are organosulfur compounds characterized by the -N=S=O functional group.[3] These compounds serve as valuable building blocks in organic synthesis due to their diverse reactivity.[2][4] They can act as dienophiles in Diels-Alder reactions, undergo cycloadditions, and react with a variety of nucleophiles and radicals, making them powerful tools for constructing complex molecular architectures.[5]
The specific target of this guide, 2-Chloro-1-methyl-4-(sulfinylamino)benzene, incorporates several key structural features: a chlorinated and methylated benzene ring, and the reactive N-sulfinylamino moiety. The substitution pattern on the aromatic ring is anticipated to influence the electronic properties and reactivity of the N=S=O group, potentially offering unique advantages in synthetic applications. The presence of a chlorine atom and a methyl group provides handles for further functionalization, enhancing its potential as a versatile intermediate in the synthesis of novel compounds for drug discovery programs. Sulfinamides, which can be readily derived from N-sulfinylamines, are precursors to medicinally important functional groups like sulfoximines and sulfonimidamides.[1]
Synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene
The most direct and widely employed method for the synthesis of N-sulfinylamines is the reaction of a primary amine with thionyl chloride (SOCl₂).[3] This reaction is generally high-yielding and proceeds under mild conditions.
Starting Material: 2-Chloro-4-methylaniline
The precursor for the synthesis is 2-Chloro-4-methylaniline (also known as 2-chloro-p-toluidine). This compound is commercially available from various chemical suppliers. It is essential to ensure the purity of the starting material, as impurities can lead to side reactions and complicate the purification of the final product.
| Property | Value | Reference |
| CAS Number | 615-65-6 | [6] |
| Molecular Formula | C₇H₈ClN | [6] |
| Molecular Weight | 141.60 g/mol | [6] |
| Appearance | Colorless to red to green clear liquid | |
| Boiling Point | 223-225 °C | [6] |
| Density | 1.151 g/mL at 25 °C | [6] |
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine on the sulfur atom of thionyl chloride, followed by the elimination of two molecules of hydrogen chloride (HCl). The use of a base is often recommended to neutralize the HCl generated during the reaction, which can otherwise protonate the starting amine, rendering it unreactive.
Experimental Protocol
Materials and Reagents:
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2-Chloro-4-methylaniline (C₇H₈ClN)
-
Thionyl chloride (SOCl₂)
-
Anhydrous triethylamine (NEt₃) or pyridine
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Anhydrous diethyl ether or dichloromethane (DCM)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is assembled. The glassware should be thoroughly dried to prevent hydrolysis of thionyl chloride.
-
Reagent Preparation: In the flask, dissolve 2-Chloro-4-methylaniline (14.16 g, 0.1 mol) and anhydrous triethylamine (22.27 mL, 0.16 mol) in 100 mL of anhydrous diethyl ether.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (8.75 mL, 0.12 mol) dissolved in 20 mL of anhydrous diethyl ether dropwise via the dropping funnel over a period of 30 minutes with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: A precipitate of triethylamine hydrochloride will form. Filter the reaction mixture to remove the salt and wash the precipitate with a small amount of anhydrous diethyl ether.
-
Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 2-Chloro-1-methyl-4-(sulfinylamino)benzene as a yellow to orange oil.
Figure 1: Synthetic workflow for 2-Chloro-1-methyl-4-(sulfinylamino)benzene.
Characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene
Due to the moisture-sensitive nature of N-sulfinylamines, characterization should be performed promptly using anhydrous solvents.
Infrared (IR) Spectroscopy
IR spectroscopy is a key technique for identifying the N=S=O functional group. The N=S=O group exhibits two characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations.
-
Expected Absorptions:
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ν(N=S) asymmetric stretch: ~1250-1300 cm⁻¹
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ν(S=O) symmetric stretch: ~1130-1180 cm⁻¹
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Aromatic C=C stretching: ~1600-1450 cm⁻¹
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C-H stretching (aromatic and methyl): ~3100-2850 cm⁻¹
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C-Cl stretching: ~800-600 cm⁻¹
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR Spectroscopy (predicted, in CDCl₃, 400 MHz):
-
δ ~7.0-7.5 ppm: Aromatic protons. The substitution pattern (chloro at C2, methyl at C1, and NSO at C4) will lead to a complex splitting pattern for the three aromatic protons.
-
δ ~2.3-2.4 ppm: A singlet corresponding to the three protons of the methyl (-CH₃) group.
-
-
¹³C NMR Spectroscopy (predicted, in CDCl₃, 100 MHz):
-
δ ~120-150 ppm: Signals for the six aromatic carbons. The carbons attached to the chlorine, methyl, and NSO groups will have distinct chemical shifts.
-
δ ~20-22 ppm: Signal for the methyl carbon.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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Expected Molecular Ion Peak (M⁺): For C₇H₆ClNOS, the exact mass will be approximately 186.98 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M⁺ and M+2 peak pattern.
-
Major Fragmentation Pathways: Likely fragmentation would involve the loss of SO, and cleavage of the C-N bond.
Reactivity and Applications in Drug Development
2-Chloro-1-methyl-4-(sulfinylamino)benzene is a valuable intermediate due to the reactivity of the N=S=O group. It can participate in a variety of transformations to generate compounds of medicinal interest.
-
Synthesis of Sulfinamides: Reaction with Grignard reagents or other organometallic nucleophiles can lead to the formation of chiral sulfinamides, which are important auxiliaries and intermediates.[1]
-
Cycloaddition Reactions: As a dienophile, it can react with dienes in hetero-Diels-Alder reactions to form six-membered sulfur- and nitrogen-containing heterocycles.
-
Synthesis of Sulfonimidamides: Sulfonimidamides are bioisosteres of sulfonamides and have gained attention in medicinal chemistry. N-sulfinylamines can be precursors to these structures.
Figure 2: Reactivity and synthetic potential of the target compound.
Safety and Handling
-
2-Chloro-4-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
N-sulfinylamines: Moisture-sensitive and should be handled under an inert atmosphere. They can be irritating to the skin, eyes, and respiratory system.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
This guide provides a detailed framework for the synthesis and characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene. By following the outlined protocols, researchers can reliably prepare this versatile building block. The inherent reactivity of the N-sulfinylamino group, combined with the specific substitution on the aromatic ring, makes this compound a promising intermediate for the development of novel chemical entities in the pharmaceutical and agrochemical industries. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized product.
References
-
Title: Introducing N-Sulfinylamines into Visible-Light-Induced Carbene Chemistry for the Synthesis of Diverse Amides and α-Iminoesters. Source: Organic Letters - ACS Publications. URL: [Link]
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Title: Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Source: Chemical Science (RSC Publishing). URL: [Link]
-
Title: Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Source: ResearchGate. URL: [Link]
-
Title: Sulfinylamine. Source: Wikipedia. URL: [Link]
-
Title: Some fundamental reactions of sulfinylamines. Source: ResearchGate. URL: [Link]
-
Title: Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Source: PMC. URL: [Link]
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